molecular formula C11H11NO2 B14440751 2,4-Pentadienoic acid, 2-amino-5-phenyl- CAS No. 79028-60-7

2,4-Pentadienoic acid, 2-amino-5-phenyl-

Cat. No.: B14440751
CAS No.: 79028-60-7
M. Wt: 189.21 g/mol
InChI Key: CINBHSZSHUCENE-DODKFZKMSA-N
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Description

2,4-Pentadienoic acid, 2-amino-5-phenyl- (CAS: 1552-94-9; molecular formula: C₁₁H₁₀O₂, molecular weight: 174.20 g/mol) is a conjugated dienoic acid derivative featuring an amino group at the C2 position and a phenyl substituent at the C5 position of the pentadienoic acid backbone . This compound is structurally characterized by its extended π-electron system, which influences its chemical reactivity, photophysical properties, and biological interactions.

Properties

CAS No.

79028-60-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2Z,4E)-2-amino-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H11NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)/b7-4+,10-8-

InChI Key

CINBHSZSHUCENE-DODKFZKMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with N-substituted-5-amino-2-cyano-2,4-pentadienoic acid derivatives (e.g., methyl or ethyl esters) dissolved in organic solvents such as methyl tert-butyl ether or ethyl acetate. HCl gas is introduced under pressures of 0.2–1.0 MPa, facilitating cyclization at 30–50°C. The reaction is monitored via gas chromatography until completion (typically 4–10 hours), after which the mixture is neutralized with sodium hydroxide, extracted, and purified via distillation or recrystallization.

Key Parameters:

Parameter Optimal Range
HCl Pressure 0.6–1.0 MPa
Temperature 40–50°C
Solvent Methyl tert-butyl ether
Yield 95–97%

This method’s efficiency stems from the electrophilic activation of the cyano group under acidic conditions, promoting intramolecular cyclization while preserving the amino functionality.

Reduction of Cyano Precursors

Catalytic Hydrogenation of 2-Cyano-5-Phenyl-2,4-Pentadienoic Acid Esters

The ethyl ester of 2-cyano-5-phenyl-2,4-pentadienoic acid (PubChem CID: 5466542) serves as a precursor for introducing the amino group. Catalytic hydrogenation using Raney nickel or palladium on carbon under mild hydrogen pressure (1–3 atm) selectively reduces the cyano group to an amine without saturating the conjugated diene system.

Example Protocol:

  • Substrate: Ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate (10 mmol)
  • Catalyst: 5% Pd/C (0.5 g)
  • Conditions: H₂ (2 atm), ethanol, 25°C, 12 hours
  • Yield: 85–90%

This method avoids harsh acidic conditions but requires careful control to prevent over-reduction or isomerization of the diene.

Condensation Reactions for Backbone Assembly

Wittig Olefination Strategy

The synthesis of (2Z)-2-acetyl-5,5-diphenyl-2,4-pentadienoic acid illustrates the utility of Wittig reactions in constructing conjugated dienoic acids. Adapting this approach, a phenyl-substituted ylide reacts with a β-keto ester to form the diene backbone, followed by amination at the α-position.

Stepwise Synthesis:

  • Ylide Preparation: Triphenylphosphine and ethyl bromoacetate generate the ylide.
  • Olefination: Reaction with cinnamaldehyde derivatives forms the 2,4-pentadienoate ester.
  • Amination: Nucleophilic substitution of a bromine or hydroxyl group at position 2 with ammonia or benzylamine.

Challenges:

  • Stereocontrol during olefination (E/Z selectivity).
  • Competing side reactions during amination.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
HCl Cyclization High yield, scalable Requires high-pressure equipment 90–97%
Catalytic Hydrogenation Mild conditions, selectivity Catalyst cost, sensitivity to O₂ 85–90%
Wittig Reaction Stereoselective backbone formation Multi-step, lower overall yield 60–75%

Industrial-Scale Considerations

The HCl cyclization method is most viable for industrial applications due to its high yield and solvent recovery potential. Methyl tert-butyl ether, a low-polarity solvent, facilitates easy separation of aqueous and organic layers, reducing purification costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienoic acid, 2-amino-5-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-Pentadienoic acid, 2-amino-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Pentadienoic acid, 2-amino-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Phenyl-2,4-Pentadienoic Acid (CAS: 1552-94-9)

  • Structure: Lacks the C2 amino group present in the target compound.
  • Its phenyl substituent enhances hydrophobicity, similar to the target compound. Used in synthetic chemistry for conjugation reactions (e.g., activated with oxalyl chloride in ) .

5-(3-Aminophenyl)-2,4-Pentadienoic Acid (Compound 2 in )

  • Structure: Amino group on the phenyl ring (meta position) instead of the C2 position.
  • Biological Activity: Isolated from Streptomyces sp.

5-(4-Hydroxyphenyl)-2,4-Pentadienoic Acid (Avenalumic Acid, )

  • Structure : Hydroxyl group on the para position of the phenyl ring.
  • Role: A type II avenanthramide (AVA) phytoalexin in oats.

Derivatives with Functional Modifications

Methyl 2-(Acetylamino)-5-Phenyl-2,4-Pentadienoate (CAS: 188656-24-8, )

  • Structure: Acetylated amino group and esterified carboxylic acid.
  • Properties: Increased lipophilicity (PSA: 55.4) and predicted boiling point (481°C) due to esterification. The acetylamino group may reduce metabolic instability compared to the free amino form .

2-Cyano-5-Phenyl-2,4-Pentadienoic Acid Methyl Ester (CAS: 85620-43-5, )

  • Structure: Cyano group at C2 instead of amino.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it suitable as a fluorescent probe (similar to CiCOOH in ) .

Pharmacologically Relevant Analogs

(E)-2-Propyl-2,4-Pentadienoic Acid ()

  • Structure: Propyl group at C2 instead of amino; a hepatotoxic metabolite of valproic acid.
  • Metabolism: Reacts with glutathione (GSH) via GST-catalyzed 1,6- or 5,6-addition. The absence of an amino group limits nucleophilic interactions but allows CoA-thioester formation, critical for toxicity .

Abscisic Acid Derivatives ()

  • Structure: Cyclohexenyl and methyl groups instead of phenyl and amino.
  • Function : The carboxylic acid and conjugated diene system are essential for plant hormone activity, highlighting the role of substituents in biological targeting .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
2-Amino-5-phenyl-2,4-pentadienoic acid C2-NH₂, C5-Ph 174.20 High hydrophobicity, untested bioactivity
5-Phenyl-2,4-pentadienoic acid C5-Ph 174.20 Used in acyl chloride synthesis
5-(3-Aminophenyl)-2,4-pentadienoic acid C5-(3-NH₂-Ph) 189.21 No antimicrobial activity at 50 μg/mL
Avenalumic acid C5-(4-OH-Ph) 203.19 Antioxidant phytoalexin in oats
(E)-2-Propyl-2,4-pentadienoic acid C2-CH₂CH₂CH₃ 140.14 Hepatotoxic via GST-mediated GSH conjugation

Key Findings and Implications

Substituent Position: The placement of amino groups (C2 vs. phenyl ring) significantly alters bioactivity and reactivity. For example, 5-(3-aminophenyl)-2,4-pentadienoic acid lacks antimicrobial effects, while GST-catalyzed toxicity in (E)-2-propyl-2,4-pentadienoic acid depends on CoA-thioester formation .

Electrophilicity: Cyano or acetylated amino groups enhance electrophilic character, making derivatives suitable for fluorescent labeling or metabolic trapping .

Biological Interactions: Hydroxyl or amino substituents influence antioxidant capacity or enzyme interactions, as seen in avenalumic acid and valproic acid metabolites .

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